molecular formula C9H11NO2 B1374320 6-Ethyl-2-methylpyridine-3-carboxylic acid CAS No. 1247348-49-7

6-Ethyl-2-methylpyridine-3-carboxylic acid

Cat. No.: B1374320
CAS No.: 1247348-49-7
M. Wt: 165.19 g/mol
InChI Key: DMYKCTLRXVBYJP-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-4-5-8(9(11)12)6(2)10-7/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYKCTLRXVBYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS 1247348-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS 1247348-49-7) represents a high-value "privileged scaffold." Unlike simple nicotinic acid, the specific 2,6-dialkyl substitution pattern of this molecule offers unique steric and electronic properties critical for Lead Optimization .

The 2-methyl and 6-ethyl groups serve two primary functions in drug design:

  • Conformational Locking: The 2-methyl group introduces steric strain that can force the carboxylic acid (or its amide derivatives) into a non-planar conformation, often improving selectivity for kinase or GPCR binding pockets.

  • Lipophilic Tuning: The 6-ethyl group increases the LogP (lipophilicity) compared to the methyl analogue, enhancing membrane permeability and filling hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

This guide provides a comprehensive technical analysis of this core, detailing its synthesis, physicochemical properties, and application in pharmaceutical development.[1]

Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7]

The following data aggregates calculated and observed properties for CAS 1247348-49-7.[2][3][4][5]

PropertyValueNotes
Chemical Name This compoundIUPAC
CAS Number 1247348-49-7
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
SMILES O=C(C1=CC=C(CC)N=C1C)O
Predicted pKa ~4.85 (Carboxylic acid), ~3.2 (Pyridine N)Estimated based on Nicotinic acid homologs
Predicted LogP 1.8 - 2.1Enhanced lipophilicity vs. Nicotinic acid (0.7)
Appearance Off-white to pale yellow solidTypical for alkyl-pyridine acids
Solubility DMSO, Methanol, Dilute BaseLow solubility in non-polar solvents

Strategic Synthesis & Retrosynthesis[4]

To ensure supply chain independence, researchers must understand the construction of this core. The most robust synthetic approach relies on the Hantzsch Pyridine Synthesis modification or the Bohlmann-Rahtz heteroannulation, followed by hydrolysis.

Retrosynthetic Analysis (Visualized)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Target Target: 6-Ethyl-2-methylpyridine-3-COOH Precursor1 Ethyl 6-ethyl-2-methylnicotinate (Ester Intermediate) Target->Precursor1 Hydrolysis Precursor2 Enamino Ester (Ethyl 3-aminocrotonate) Precursor1->Precursor2 Hantzsch/Condensation Precursor3 Alpha-Beta Unsaturated Ketone (1-Hexen-3-one derivative) Precursor1->Precursor3 Cyclization

Figure 1: Retrosynthetic disconnection showing the convergent assembly from enamino esters and unsaturated ketones.

Recommended Synthetic Route (Forward)

While direct oxidation of 6-ethyl-2-methylpyridine is possible, it lacks regioselectivity (attacking the ethyl group). The preferred route is Cyclocondensation followed by Hydrolysis .

Step 1: Condensation (Hantzsch Modification)

  • Reagents: Ethyl 3-aminocrotonate + 1-cyclopropyl-1-propanone (or equivalent ethyl-ketone precursor).

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Mechanism: Michael addition followed by cyclodehydration.

Step 2: Aromatization (If Dihydropyridine is formed)

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or HNO

    
    .
    
  • Outcome: Formation of the aromatic pyridine ester.

Step 3: Hydrolysis (Target Formation)

  • Reagents: LiOH (2.5 eq) in THF/H

    
    O (1:1).
    
  • Protocol: Stir at 60°C for 4 hours. Acidify to pH 3-4 with 1N HCl to precipitate the zwitterionic acid.

Experimental Protocol: Purification & Handling

Protocol: Acid-Base Extraction & Recrystallization
  • Dissolution: Dissolve crude solid (1.0 g) in 10% NaHCO

    
     (aq)  (20 mL).
    
    • Checkpoint: The solution should be clear. If turbidity persists, filter off non-acidic impurities (unreacted ester).

  • Washing: Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) .

    • Purpose: Removes non-polar organic byproducts.

  • Precipitation: Cool the aqueous phase to 0-5°C. Slowly add 6N HCl dropwise until pH reaches ~3.5 (Isoelectric point region).

    • Observation: A white precipitate should form.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (5 mL) followed by cold diethyl ether (5 mL) to remove trace water.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Validation Criteria:

  • HPLC Purity: >98% (254 nm).

  • 1H NMR (DMSO-d6): Diagnostic peaks at

    
     1.2 (t, 3H, -CH
    
    
    
    CH
    
    
    ), 2.5 (s, 3H, -CH
    
    
    ), 2.7 (q, 2H, -CH
    
    
    CH
    
    
    ), 7.2 (d, 1H, Ar-H), 8.1 (d, 1H, Ar-H).

Applications in Drug Discovery (SAR Context)

This molecule is not just a building block; it is a bioisostere tool.

Why use 6-Ethyl-2-methylpyridine-3-COOH?
FeatureMechanistic Advantage
2-Methyl Group "Ortho Effect" : Sterically twists the C3-amide bond (in downstream drugs) out of planarity. This is crucial for disrupting flat pi-stacking in off-target enzymes, thereby improving selectivity .
6-Ethyl Group Hydrophobic Fill : Targets the "back pocket" of kinase ATP sites. The ethyl group is larger than methyl but smaller than isopropyl, offering a precise fit for mid-sized lipophilic pockets.
Pyridine Nitrogen H-Bond Acceptor : The nitrogen at position 1 remains available to accept a hydrogen bond from hinge-region residues in kinases (e.g., backbone NH).

Analytical Decision Workflow

To ensure the integrity of this building block before committing it to a multi-step synthesis, follow this decision tree.

QC_Workflow Start Crude Material (CAS 1247348-49-7) LCMS LC-MS Analysis (ESI+) Start->LCMS MassCheck Mass [M+H]+ = 166.2? LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reprocess Recrystallize (EtOH/H2O) MassCheck->Reprocess No (Wrong Mass) PurityCheck Integrals Correct? No Ester peaks? NMR->PurityCheck Release Release for Synthesis PurityCheck->Release Yes PurityCheck->Reprocess No Reprocess->LCMS Re-test

Figure 2: Quality Control Decision Tree for validating the integrity of the starting material.

References

  • ChemicalBook. Ethyl 6-methylpyridine-3-carboxylate Synthesis and Homologs. Retrieved from .

  • National Institutes of Health (NIH). Discovery of new pyridine 3-carboxylic acid-based pharmacophores. PubMed Central. Retrieved from .

  • BLD Pharm. this compound Product Data. Retrieved from .

  • Google Patents. Process for the production of pyridine carboxylic acids (General Oxidation Methods). US3657259A. Retrieved from .

Sources

6-Ethyl-2-methylpyridine-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS: 1247348-49-7 ) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Structurally, it is a tri-substituted pyridine featuring a carboxylic acid at position 3, a methyl group at position 2, and an ethyl group at position 6. This specific substitution pattern renders it a valuable scaffold for modulating the lipophilicity and steric profile of drug candidates, particularly in the development of kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, validated synthesis pathways, physical properties, and applications in medicinal chemistry.

Part 2: Chemical Identity & Properties

The following table consolidates the core chemical data for this compound.

PropertyData
Chemical Name This compound
Synonyms 6-Ethyl-2-methylnicotinic acid; 2-Methyl-6-ethylpyridine-3-carboxylic acid
CAS Number 1247348-49-7
Molecular Formula

Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~4.0 (Carboxylic acid), ~3.5 (Pyridine N)
SMILES CCC1=NC(=C(C=C1)C(=O)O)C
InChI Key Derived from structure (Specific key not standard in all DBs)

Part 3: Synthesis & Manufacturing

Retrosynthetic Analysis

The synthesis of 2,3,6-trisubstituted pyridines is non-trivial due to the need for precise regiocontrol. A direct oxidation of 2-methyl-6-ethylpyridine is often unfeasible due to the lack of selectivity between the alkyl groups. Therefore, a de novo ring construction strategy is preferred.

The most robust route involves the Bohlmann-Rahtz Pyridine Synthesis , which proceeds via the condensation of an enamine with an alkynone.

Synthesis Scheme (Graphviz Diagram)

SynthesisPath Enamine Ethyl 3-aminocrotonate (Enamine Component) Intermediate Acyclic Michael Adduct (Intermediate) Enamine->Intermediate Heat, EtOH Alkynone 1-Pentyn-3-one (Alkynone Component) Alkynone->Intermediate Cyclized Ethyl 6-ethyl-2-methylnicotinate (Pyridine Ester) Intermediate->Cyclized - H2O Cyclodehydration FinalProduct 6-Ethyl-2-methylpyridine- 3-carboxylic acid Cyclized->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Bohlmann-Rahtz synthesis pathway for the target pyridine scaffold.

Experimental Protocol (Recommended)

Step 1: Condensation to Ethyl Ester

  • Reagents: Ethyl 3-aminocrotonate (1.0 equiv) and 1-pentyn-3-one (1.0 equiv).

  • Procedure: Dissolve ethyl 3-aminocrotonate in ethanol. Add 1-pentyn-3-one dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 6–12 hours. The enamine attacks the alkyne in a Michael-type addition, followed by cyclodehydration.

  • Workup: Evaporate the solvent under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc) to isolate ethyl 6-ethyl-2-methylnicotinate .

Step 2: Hydrolysis to Carboxylic Acid

  • Reagents: Ethyl 6-ethyl-2-methylnicotinate (1.0 equiv), Lithium Hydroxide (LiOH, 3.0 equiv).

  • Solvent: THF:Water (3:1).

  • Procedure: Dissolve the ester in the solvent mixture. Add LiOH and stir at ambient temperature for 4 hours (monitor by TLC/LC-MS).

  • Isolation: Acidify the reaction mixture to pH ~3-4 using 1M HCl. The product, This compound , will precipitate or can be extracted with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Applications in Drug Discovery

Pharmacophore Utility

This compound serves as a critical "bioisostere" for substituted benzenes or other heteroaromatics.

  • Lipophilicity Modulation: The 6-ethyl group adds significant hydrophobic bulk compared to a methyl group, potentially filling hydrophobic pockets in enzyme active sites (e.g., Kinase hinge regions).

  • Solubility: The pyridine nitrogen provides a hydrogen bond acceptor and a basic center (pKa ~3-4), which can improve the aqueous solubility of the final drug molecule compared to a phenyl ring.

Case Study: Amide Coupling

In patent literature (e.g., WO2018181345A1 ), this acid is used as a coupling partner.

  • Protocol:

    • Dissolve this compound (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir for 15 mins to activate the acid.

    • Add the amine partner (R-NH2).

    • Stir at RT for 16 hours.

    • Result: Formation of a stable amide bond, incorporating the pyridine ring into the core scaffold.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       8.10 (d, J=8.0 Hz, 1H, Ar-H at C4)
      
    • 
       7.25 (d, J=8.0 Hz, 1H, Ar-H at C5)
      
    • 
       2.75 (q, J=7.5 Hz, 2H, CH2 of Ethyl)
      
    • 
       2.60 (s, 3H, Ar-CH3 at C2)
      
    • 
       1.20 (t, J=7.5 Hz, 3H, CH3 of Ethyl)
      
  • LC-MS:

    • Expected Mass

      
      .
      

Part 6: Safety & Handling

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • BLD Pharm. (2024). Product Analysis: this compound (CAS 1247348-49-7).[2][3] Retrieved from

  • World Intellectual Property Organization. (2018). Patent WO2018181345A1: Heterocyclic Compounds. Retrieved from

  • ChemicalBook. (2024). Ethyl 6-methylpyridine-3-carboxylate Synthesis and Derivatives. Retrieved from

  • Bagley, M. C., et al. (2001). "The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Substituted Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (General reference for the described synthesis method).

Sources

The Strategic Alkyl: A Technical Guide to Methyl & Ethyl Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, the difference between a clinical candidate and a failed lead often lies in a single carbon atom. Methyl (–CH₃) and ethyl (–CH₂CH₃) groups are not merely inert spacers; they are potent modulators of pharmacology.[1] This guide explores the "Magic Methyl" effect and its ethyl counterpart, providing a technical roadmap for their strategic installation on heterocyclic cores. We move beyond basic synthesis to cover late-stage functionalization (LSF) and structure-activity relationship (SAR) mechanics.

Part 1: The "Magic Methyl" & Ethyl Effect in SAR

The addition of a methyl or ethyl group to a heterocyclic scaffold can alter potency by orders of magnitude. This phenomenon, termed the "Magic Methyl" effect , operates through three distinct mechanisms.

Conformational Restriction (The "Bioactive Lock")

Flexible molecules lose entropy upon binding to a protein target. By installing a methyl or ethyl group, you can restrict the rotation of a bond, pre-organizing the molecule into its bioactive conformation before it enters the binding pocket.

  • Methyl: High energy penalty for rotation (3–4 kcal/mol barrier).

  • Ethyl: Higher steric bulk; can force orthogonal twist angles (e.g., biaryl systems) that methyl cannot achieve.

The Solubility Paradox

Counter-intuitively, adding a lipophilic methyl group can increase aqueous solubility.

  • Mechanism: Planar heterocycles often stack tightly in the crystal lattice (high lattice energy). A methyl/ethyl group acts as a "grease ball," disrupting this stacking and lowering the energy required to dissolve the solid.

  • Data Point: A study on p-linked biaryls showed that ortho-methylation improved solubility by >10-fold by twisting the rings out of coplanarity [1].

Metabolic Soft Spots vs. Blocking
  • Liability: Benzylic/allylic positions on ethyl/methyl groups are prone to CYP450 oxidation (hydroxylation).

  • Shielding: Conversely, placing a methyl group adjacent to a metabolic soft spot on the heterocycle (e.g., C2 of a pyridine) can sterically block nucleophilic metabolic attack.

Comparative Metrics: Methyl vs. Ethyl
FeatureMethyl (–CH₃)Ethyl (–CH₂CH₃)Impact
Van der Waals Volume ~24 ų~48 ųEthyl fills larger hydrophobic pockets.
Lipophilicity (

cLogP)
+0.5+1.0Ethyl significantly increases permeability but risks clearance.
Rotational Barrier ModerateHighEthyl introduces a new rotatable bond, potentially adding entropy penalty unless constrained.

Part 2: Strategic Synthesis & Late-Stage Functionalization

Traditional synthesis builds the alkyl group into the ring during cyclization. Modern drug discovery demands Late-Stage Functionalization (LSF) —installing the group at the very end of the synthesis to rapidly generate analogs.

The Minisci Reaction: The Gold Standard

The Minisci reaction is the radical alkylation of electron-deficient heterocycles (pyridines, quinolines, pyrimidines). Unlike Friedel-Crafts (which fails on electron-poor rings), Minisci uses nucleophilic alkyl radicals.[2]

Mechanism Visualization

The following diagram illustrates the mechanistic divergence between traditional electrophilic substitution and the radical Minisci pathway.

Minisci_Mechanism cluster_legend Key Insight Start Heterocycle (Electron Deficient) Acid Protonation (H+) Start->Acid Activation Intermediate Radical Cation Intermediate Acid->Intermediate + R• attack Radical Alkyl Radical (R•) Radical->Intermediate Product Alkylated Heterocycle Intermediate->Product -H• / Oxidation Note Protonation lowers LUMO, making the ring susceptible to nucleophilic radical attack.

Caption: The Minisci mechanism leverages ring protonation to facilitate nucleophilic radical attack, bypassing the limitations of Friedel-Crafts chemistry.[2][3][4]

Part 3: Experimental Protocol (Self-Validating)

Protocol: Innate C-H Functionalization using Zinc Sulfinates (Baran Diversinates™). Objective: Regioselective methylation/ethylation of a complex heteroaryl core. Why this protocol? It avoids unstable peroxides and expensive photocatalysts, using robust solid reagents [2].

Materials
  • Substrate: 1.0 equiv (Electron-deficient heterocycle, e.g., Quinoline).

  • Reagent: 3.0 equiv Zinc Methanesulfinate (or Ethanesulfinate).

  • Oxidant: 3.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq. solution).

  • Solvent: DMSO:H₂O (2.5:1 ratio).

  • Additives: TFA (1.0 equiv) if the substrate is not a salt.

Step-by-Step Methodology
  • Setup: In a standard vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DMSO (1.5 mL) and H₂O (0.6 mL).

    • Validation: Ensure the solution is homogeneous. If the substrate crashes out, increase DMSO ratio.

  • Acidification: Add TFA (1.0 equiv).

    • Causality: TFA protonates the nitrogen, lowering the LUMO energy of the heterocycle, making it reactive toward the nucleophilic alkyl radical.

  • Reagent Addition: Add the Zinc Sulfinate (3.0 equiv) in one portion.

  • Initiation: Add TBHP (3.0 equiv) dropwise.

    • Observation: A mild exotherm and gas evolution (SO₂) will occur. This confirms radical generation.

  • Reaction: Stir vigorously at 40–50 °C for 12–24 hours.

    • Monitoring: Check LC-MS. Look for M+14 (Methyl) or M+28 (Ethyl) peaks.

  • Workup: Dilute with saturated NaHCO₃ (neutralize TFA) and extract with EtOAc. Wash organic layer with 10% LiCl (to remove DMSO).

  • Purification: Flash chromatography. Note that alkylated products are less polar than the parent heterocycle.

Part 4: Case Studies in Drug Discovery

Tazemetostat (Epizyme)
  • Target: EZH2 (Histone methyltransferase).

  • Modification: The "Magic Methyl" effect in action.

  • Impact: The optimization campaign revealed that a specific methyl group on the pyridone ring locked the conformation, improving potency by >100,000-fold compared to the des-methyl analog. This is the quintessential example of entropy reduction driving affinity [3].

Ethyl Groups in Kinase Inhibitors
  • Context: Many kinase inhibitors target the ATP binding pocket.

  • Strategy: Ethyl groups are frequently used to fill the "gatekeeper" residue pocket or hydrophobic back-clefts where a methyl is too small (loose fit) and a propyl is too large (steric clash).

  • Example: In the development of p38 MAP kinase inhibitors, replacing a methyl with an ethyl group often improves selectivity against homologous kinases by exploiting subtle differences in the gatekeeper residue size.

Late-Stage Methylation of Tedizolid[6]
  • Context: Tedizolid is an oxazolidinone antibiotic.

  • Experiment: Researchers utilized a manganese-catalyzed C-H methylation to install a methyl group directly onto the tetrazole ring of the prodrug moiety.

  • Result: This demonstrated that even sensitive antibiotic scaffolds can withstand the radical conditions of modern LSF protocols, allowing for rapid generation of "methyl-walk" libraries [4].

Part 5: Decision Framework for Building Block Selection

When to use Methyl vs. Ethyl building blocks in library design:

Selection_Logic Start Optimization Goal Potency Increase Potency Start->Potency Solubility Fix Solubility Start->Solubility Metabolism Block Metabolism Start->Metabolism P_Check P_Check Potency->P_Check Is pocket filled? S_Check S_Check Solubility->S_Check Is molecule planar? M_Check M_Check Metabolism->M_Check Site of Oxidation? Methyl Use Methyl (–CH3) P_Check->Methyl No (Small Gap) Ethyl Use Ethyl (–CH2CH3) P_Check->Ethyl No (Med Gap) Lock Lock P_Check->Lock Yes Lock->Methyl Twist Bond S_Check->Methyl Yes (Minor Twist) S_Check->Ethyl Yes (Break Stacking) M_Check->Methyl Block Ortho Site CF3 Consider CF3 (Bioisostere) M_Check->CF3 Block Site Directly

Caption: Decision tree for selecting alkyl substituents based on medicinal chemistry objectives.

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods.[5] Angewandte Chemie International Edition, 52(47), 12256–12267.[1] Link

  • Fujiwara, Y., et al. (2012). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 134(3), 1494–1497. (Note: Foundational paper for the sulfinate "Diversinate" methodology). Link

  • Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences, 110(19), 7922-7927. Link

  • White, M. C., et al. (2020). Late-stage oxidative C(sp3)–H methylation.[6] Nature, 579, 516–522. Link

  • Barreiro, E. J., et al. (2011).[7] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

Sources

Technical Monograph: 6-Ethyl-2-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 6-Ethyl-2-methylpyridine-3-carboxylic acid , a specific regioisomer of the nicotinic acid family used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors and GPCR modulators).

Structural Identifiers, Physicochemical Profiling, and Synthetic Utility

Part 1: Structural Identity & Digital Registration

Core Directive: This section establishes the unambiguous identity of the compound, essential for database deduplication and patent filings.

Identifier Type Value / String
Chemical Name This compound
CAS Registry Number 1247348-49-7
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Canonical SMILES CCC1=NC(C)=C(C(=O)O)C=C1
Isomeric SMILES CCC1=NC(C)=C(C(=O)O)C=C1
InChI String InChI=1S/C9H11NO2/c1-3-7-4-5-8(9(11)12)6(2)10-7/h4-5H,3H2,1-2H3,(H,11,12)
InChIKey TZORNSWZUZDUCU-UHFFFAOYSA-N (Predicted based on structure)

Note on Nomenclature: This compound is frequently categorized as a "6-ethyl-2-methylnicotinic acid" derivative. The numbering priority assigns position 1 to the nitrogen, position 2 to the methyl group, and position 3 to the carboxylic acid, ensuring the lowest locants for the principal functional group.

Part 2: Structural Visualization

The following diagram illustrates the 2D connectivity and the regiochemical relationship between the ethyl, methyl, and carboxyl substituents.

Structure Core Pyridine Core (Aromatic Heterocycle) Pos2 C2: Methyl Group (-CH3) Steric Hindrance Core->Pos2 Ortho to N Pos3 C3: Carboxylic Acid (-COOH) Ligand Binding / H-Bond Donor Core->Pos3 Meta to N Pos6 C6: Ethyl Group (-CH2CH3) Lipophilic Pocket Interaction Core->Pos6 Ortho to N Pos2->Pos3 Vicinal Repulsion

Figure 1: Structural decomposition highlighting the pharmacophoric features of the molecule.

Part 3: Physicochemical Landscape

Understanding the physicochemical properties is critical for predicting oral bioavailability and solubility during early-stage drug discovery.

Property Value (Predicted) Implication for Drug Design
pKa (Acid) 3.5 – 3.8The carboxylic acid is ionized (anionic) at physiological pH (7.4).
pKa (Base) 5.2 – 5.6The pyridine nitrogen is weakly basic; less basic than pyridine due to the electron-withdrawing C3-COOH.
LogP 1.8 – 2.1Moderate lipophilicity; suggests good membrane permeability.
LogD (pH 7.4) -1.2 to -0.8High aqueous solubility at blood pH due to ionization (carboxylate form).
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Pyridine N, Carbonyl O, Hydroxyl O.
Topological Polar Surface Area (TPSA) ~50 ŲWell within the range (<140 Ų) for good intestinal absorption.
Part 4: Synthetic Methodology

Core Directive: While Hantzsch synthesis is common for symmetric pyridines, the asymmetric nature of this target (2-Me vs 6-Et) requires a regioselective approach. The Bohlmann-Rahtz Heteroannulation is the superior protocol for high-fidelity regiocontrol.

Protocol: Regioselective Synthesis via Enamine Condensation

Reaction Logic:

  • Precursor A: Ethyl 3-aminocrotonate (Provides N, C2-Me, and C3-Ester).

  • Precursor B: 1-Pentyn-3-one (Provides C4, C5, and C6-Et).

  • Mechanism: Michael addition followed by cyclodehydration.

Synthesis Enamine Ethyl 3-aminocrotonate (Enamine Source) Michael Michael Adduct (Acyclic Intermediate) Enamine->Michael Condensation Alkyne 1-Pentyn-3-one (Alkynone Source) Alkyne->Michael Condensation Cyclization Heat / Acid Cat. Cyclodehydration Michael->Cyclization Ester Ethyl 6-ethyl-2-methylnicotinate (Intermediate Ester) Cyclization->Ester Hydrolysis LiOH / THF:H2O Saponification Ester->Hydrolysis Target TARGET: 6-Ethyl-2-methylpyridine-3-COOH Hydrolysis->Target

Figure 2: Retrosynthetic workflow utilizing the Bohlmann-Rahtz strategy for asymmetric pyridine construction.

Step-by-Step Experimental Procedure:
  • Condensation (Ester Formation):

    • Dissolve ethyl 3-aminocrotonate (1.0 eq) and 1-pentyn-3-one (1.0 eq) in ethanol (0.5 M).

    • Heat to reflux for 4–6 hours. Monitoring via TLC should show the disappearance of the enamine.

    • Purification: Concentrate in vacuo. The residue is often purified via flash chromatography (Hexane/EtOAc) to yield ethyl 6-ethyl-2-methylnicotinate .

  • Hydrolysis (Target Generation):

    • Dissolve the intermediate ester in a 3:1 mixture of THF/Water.

    • Add Lithium Hydroxide (LiOH) (2.5 eq).

    • Stir at ambient temperature for 12 hours.

    • Workup: Acidify to pH 3–4 using 1N HCl. The product, This compound , will often precipitate or can be extracted with ethyl acetate.

    • Recrystallization: Ethanol/Water.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Technique Expected Signal / Characteristic Interpretation
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H)Carboxylic acid proton (exchangeable).
¹H NMR (Aromatic) δ 8.05 (d, 1H, J=8Hz)δ 7.25 (d, 1H, J=8Hz)H4 and H5 protons showing ortho coupling. H4 is downfield due to the electron-withdrawing COOH.
¹H NMR (Alkyl) δ 2.75 (q, 2H), 1.25 (t, 3H)δ 2.65 (s, 3H)Ethyl group (methylene quartet, methyl triplet).C2-Methyl singlet.
LC-MS (ESI+) m/z 166.2 [M+H]⁺Protonated molecular ion.
IR Spectroscopy 1680–1700 cm⁻¹2500–3000 cm⁻¹ (broad)C=O stretch (Acid).O-H stretch (Carboxylic acid dimer).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1247348-49-7. Retrieved from [Link]

  • Bagley, M. C., et al. (2001). A new Bohlmann-Rahtz heteroannulation procedure for the synthesis of substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. Physicochemical Properties of Nicotinic Acid Derivatives. Retrieved from [Link]

Methodological & Application

Application Note: Strategic Utilization of 6-Ethyl-2-methylpyridine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 6-Ethyl-2-methylpyridine-3-carboxylic Acid as a Pharmaceutical Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1247348-49-7) represents a critical scaffold in modern medicinal chemistry, particularly in the optimization of Nrf2 activators and JAK/STAT pathway inhibitors . Unlike its ubiquitous analog, 6-methylnicotinic acid, the 6-ethyl variant offers a precise tool for Structure-Activity Relationship (SAR) exploration. By introducing a slightly bulkier and more lipophilic ethyl group at the C6 position, researchers can probe hydrophobic pockets within target proteins (e.g., Keap1 or kinase ATP-binding sites) to enhance binding affinity and modulate metabolic stability.

This guide details the mechanistic rationale for selecting this intermediate, provides a validated protocol for its activation and coupling, and outlines the synthesis of bioactive amides relevant to respiratory and renal therapeutic areas.

Mechanistic Rationale & SAR Logic

The "Ethyl Switch" in Molecular Design

In hit-to-lead optimization, the transition from a methyl to an ethyl group on a pyridine ring is a strategic modification.

  • Hydrophobic Filling: The ethyl group adds steric bulk and lipophilicity (increasing cLogP by ~0.5 units compared to methyl). This is often used to displace high-energy water molecules from hydrophobic pockets in enzymes or receptors.

  • Metabolic Blocking: Substitution at the C6 position of the pyridine ring blocks metabolic oxidation (N-oxidation or hydroxylation) that commonly occurs at unsubstituted positions, thereby extending the half-life (

    
    ) of the final drug candidate.
    
Target Applications
  • Nrf2 Activators: Patent literature (e.g., WO2018181345A1) identifies this scaffold as a key building block for non-covalent Nrf2 activators used in treating COPD and chronic kidney disease. The pyridine nitrogen and the carboxylic acid-derived amide act as hydrogen bond acceptors/donors, while the 6-ethyl group anchors the molecule in the binding cleft.

  • Kinase Inhibitors: Pyridine-3-carboxamides are privileged structures in kinase inhibition (e.g., p38 MAP kinase, JAK family). The 2-methyl-6-ethyl substitution pattern provides a unique vector for selectivity against off-target kinases.

Visualization: SAR Logic & Workflow

The following diagram illustrates the strategic positioning of this intermediate in drug design.

SAR_Logic Scaffold This compound SAR_Feat1 C3: Carboxylic Acid (Handle for Amide Coupling) Scaffold->SAR_Feat1 Activation SAR_Feat2 C6: Ethyl Group (Hydrophobic Pocket Fill) Scaffold->SAR_Feat2 Binding Affinity SAR_Feat3 C2: Methyl Group (Conformational Lock) Scaffold->SAR_Feat3 Selectivity Target Bioactive Pharmacophore (Nrf2 Activator / Kinase Inhibitor) SAR_Feat1->Target Amide Bond Formation SAR_Feat2->Target Lipophilic Interaction SAR_Feat3->Target Restricted Rotation

Figure 1: Structural features of the 6-ethyl-2-methylpyridine scaffold and their contribution to pharmacological activity.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes the conversion of this compound into a bioactive amide. This method is preferred over acid chloride generation for this substrate to prevent potential side reactions associated with the pyridine nitrogen (e.g., hydrochloride salt precipitation interfering with stoichiometry).

Objective: Synthesize a pharmacologically active amide derivative. Scale: 100 mg - 1 g (Pilot Scale).

Reagents & Materials
ReagentEquiv.[1][2]Role
This compound 1.0Limiting Reagent (Scaffold)
Target Amine (e.g., Aniline derivative)1.1Nucleophile
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.5Coupling Agent
HOBt (1-Hydroxybenzotriazole)1.2Racemization Suppressor / Catalyst
Triethylamine (TEA) or DIPEA2.5Base (Proton Scavenger)
DMF (N,N-Dimethylformamide)-Solvent (Anhydrous)
Step-by-Step Methodology
Phase 1: Activation
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add TEA (2.5 equiv) dropwise. The solution may warm slightly; this is normal.

  • Coupling Agent Addition: Add HOBt (1.2 equiv) followed by EDC·HCl (1.5 equiv) in a single portion.

  • Activation Time: Stir the mixture at Room Temperature (20–25°C) for 30 minutes. Note: This allows the formation of the active ester intermediate.

Phase 2: Coupling
  • Nucleophile Addition: Add the Target Amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir at Room Temperature for 12–16 hours .

    • Monitoring: Check progress via LC-MS or TLC (System: 5% MeOH in DCM). The starting acid (Rf ~0.1) should disappear, and the less polar amide product (Rf ~0.4–0.6) should appear.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash:

    • Wash 2x with 10% NaHCO₃ (removes unreacted acid and HOBt).

    • Wash 1x with Water (removes DMF).

    • Wash 1x with Brine .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, Gradient: 0–50% EtOAc in Hexanes).

Troubleshooting & Optimization
  • Low Yield: If the pyridine nitrogen interferes with activation, switch to HATU (1.2 equiv) with DIPEA (3.0 equiv) in DMF. Pyridine rings can sometimes act as nucleophiles; HATU is generally faster and minimizes this risk.

  • Solubility: If the starting acid is insoluble in DMF, mild heating (40°C) during the activation phase is permissible, but cool to RT before adding EDC.

Synthesis Workflow Diagram

The following flowchart visualizes the critical path from the raw intermediate to the purified drug candidate.

Synthesis_Workflow Start Start: this compound Activation Activation Phase (DMF, EDC, HOBt, TEA) 30 mins @ RT Start->Activation Coupling Coupling Phase (+ Amine Nucleophile) 15 hrs @ RT Activation->Coupling Check QC Check: LC-MS (Target Mass Observed?) Coupling->Check Check->Coupling No (Add more EDC/Heat) Workup Workup: EtOAc Extraction Wash: NaHCO3 / Brine Check->Workup Yes Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Final Final Product: N-Substituted-6-ethyl-2-methylnicotinamide Purification->Final

Figure 2: Step-by-step synthetic workflow for amide generation.

References

  • Patent: Heterocyclic Compounds for Nrf2 Activation. Title: Heterocyclic Compounds and Medicinal Use Thereof.[3] Source: WO2018181345A1 (Google Patents). Relevance: Describes the specific use of this compound in EDC/HOBt coupling reactions for drug synthesis. URL:

Sources

Application Note: Mastering the Decarboxylation of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The decarboxylation of pyridine carboxylic acids is a pivotal transformation in synthetic organic chemistry, providing a fundamental route to substituted pyridines, which are core scaffolds in pharmaceuticals, agrochemicals, and materials science. The reactivity of these acids is profoundly dictated by the position of the carboxyl group relative to the ring nitrogen, as well as by ring substituents and reaction conditions. This guide provides an in-depth exploration of the mechanistic principles, influencing factors, and detailed laboratory protocols for the successful decarboxylation of various pyridine carboxylic acids, intended for researchers, chemists, and process development professionals.

Introduction: The Strategic Importance of Decarboxylation

The pyridine ring is a privileged structure in medicinal chemistry. The removal of a carboxyl group (–COOH) from a pyridine nucleus is a key synthetic strategy for accessing pyridine derivatives that would be otherwise difficult to synthesize. This reaction, seemingly simple, is mechanistically nuanced. The stability of the pyridine ring and the electronic interplay between the carboxyl group and the heteroaromatic system present unique challenges and opportunities. Understanding the underlying principles is crucial for predicting reactivity and optimizing reaction conditions.

The ease of decarboxylation generally follows the order of the carboxyl group's position: 2- (picolinic) > 4- (isonicotinic) > 3- (nicotinic).[1] Picolinic acids and their derivatives are particularly susceptible to decarboxylation due to the proximity of the electron-withdrawing nitrogen atom, which plays a direct role in stabilizing the reaction intermediate. In contrast, nicotinic acids are notoriously stable and often require harsh conditions or specific catalytic systems to react.[2][3]

Mechanistic Insights: Why Position Matters

The decarboxylation of pyridine carboxylic acids is not a one-size-fits-all process. The mechanism is highly dependent on the isomer .

The Hammick Mechanism for α-Picolinic Acids

For picolinic acid (pyridine-2-carboxylic acid), the reaction is believed to proceed through a zwitterionic intermediate, which upon heating, loses carbon dioxide to form a resonance-stabilized ylide.[4][5][6] This is a variant of the Hammick reaction.[7] This ylide is then rapidly protonated by a solvent molecule or other proton source to yield the final pyridine product. The formation of this stabilized intermediate provides a lower energy pathway compared to the generation of a highly unstable aryl carbanion, explaining the relative ease of this transformation.

Figure 1: The Hammick mechanism for picolinic acid decarboxylation.

Decarboxylation of γ- and β-Pyridine Carboxylic Acids

Isonicotinic (4-position) and nicotinic (3-position) acids lack the ability to form the same type of stabilized ylide intermediate upon decarboxylation. Their thermal decarboxylation is therefore significantly more difficult. These reactions typically require very high temperatures or the use of metal catalysts, which are thought to function by forming a chelate with the carboxylate, thereby facilitating the C-C bond cleavage.

Key Factors Influencing Reaction Conditions

Successful decarboxylation hinges on the careful control of several experimental parameters.

  • Temperature: This is the most common driving force. Picolinic acids may decarboxylate at temperatures ranging from 150-250 °C, while nicotinic or isonicotinic acids can require significantly higher temperatures.

  • Solvent: The choice of solvent is critical. High-boiling point solvents like N-methyl-2-pyrrolidone (NMP), Dowtherm A, or even high-temperature liquid water are often employed to reach the necessary reaction temperatures.[8][9][10] The polarity of the solvent can influence the stability of intermediates.[11][12] In some cases, water plays a crucial role by forming a hydrogen-bonded bridge that facilitates the reaction.[6]

  • Catalysis:

    • Metal Catalysts: Copper powder or copper salts (e.g., copper chromite) are classic catalysts, particularly for stubborn substrates like nicotinic acid.[13] Silver catalysts have also been shown to promote protodecarboxylation.

    • Acid/Base Conditions: The reaction rate is highly pH-dependent, as the protonation state of the molecule (neutral acid vs. zwitterion vs. anion) determines its reactivity.[4][5] For some substrates, strong acids like H₂SO₄ can be used to promote selective decarboxylation.[10]

  • Substituents: Both electron-withdrawing and electron-releasing groups can accelerate the decarboxylation of picolinic acids.[6][14] This is often attributed to a steric effect, where bulky 3-substituents interfere with the coplanarity of the carboxyl group and the pyridine ring, weakening the C-C bond.[6][14][15]

Experimental Protocols and Application Notes

The following protocols provide detailed methodologies for common decarboxylation scenarios.

Protocol 1: Non-Catalytic Thermal Decarboxylation of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) in High-Temperature Liquid Water

This method is an environmentally friendly procedure for synthesizing nicotinic acid (Vitamin B3) and demonstrates the selective removal of the α-carboxyl group.[8][9] The ortho-carboxyl group in quinolinic acid significantly accelerates the decarboxylation of the adjacent carboxyl group.[16]

Workflow Diagram:

Protocol1_Workflow A Charge Autoclave B Seal and Purge A->B Pyridine-2,3-dicarboxylic acid + Deionized Water C Heat to Reaction Temp (150-250 °C) B->C Begin Stirring D Hold for Reaction Time (5-60 min) C->D Monitor Pressure E Cool to Room Temp D->E F Adjust pH to 3-4 E->F Use HCl or H₂SO₄ G Crystallize & Isolate F->G Crude Nicotinic Acid H Purify (Recrystallization) G->H

Figure 2: General workflow for high-temperature water decarboxylation.

Step-by-Step Protocol:

  • Reactor Charging: In a high-pressure stainless-steel autoclave equipped with a stirrer and temperature/pressure controls, add pyridine-2,3-dicarboxylic acid (1 part by mass) and deionized water (2 to 8 parts by mass).[8][9]

  • System Purge: Seal the reactor. Begin stirring and heat the mixture to its boiling point under atmospheric pressure. Open an exhaust valve for 2-5 minutes to allow steam to displace the air within the reactor.[9]

  • Reaction: Close the exhaust valve. Continue heating the reactor to the target temperature (see Table 1). Hold at this temperature for the specified duration while maintaining stirring. The pressure will rise due to the autogenous pressure of water and the evolution of CO₂.

  • Work-up and Isolation: After the reaction time has elapsed, cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the resulting aqueous solution of nicotinic acid to a beaker.

  • Crystallization: While stirring, adjust the pH of the solution to 3-4 using concentrated HCl or H₂SO₄. Nicotinic acid is least soluble at its isoelectric point.

  • Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the crude nicotinic acid product by vacuum filtration, wash with cold water, and dry.

  • Purification (Optional): The crude product can be further purified by recrystallization from water, often with the addition of activated carbon to remove colored impurities.[8]

Table 1: Representative Conditions for Quinolinic Acid Decarboxylation [8][9]

Temp (°C) Time (min) Water Ratio (Water:Acid) Molar Yield (%)
150 60 8:1 67.1
170 50 6:1 72.9
190 40 4:1 81.4
210 30 2:1 77.2

| 240 | 10 | 5:1 | 76.7 |

Note: Higher temperatures lead to significantly shorter reaction times. The optimal balance of conditions will depend on available equipment and desired throughput.

Protocol 2: Copper-Chromite Catalyzed Decarboxylation of Nicotinic Acid

This protocol illustrates a more classical approach required for a highly stable substrate. The catalyst facilitates the C-C bond cleavage under thermal conditions.

Step-by-Step Protocol:

  • Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. The system should be equipped with a gas outlet connected to a bubbler (containing mineral oil or a Ba(OH)₂ solution) to monitor CO₂ evolution.

  • Charging: To the reaction flask, add nicotinic acid and a catalytic amount of copper chromite (approx. 5-10% by weight).[13]

  • Reaction: Heat the flask using a suitable heating mantle or sand bath. The temperature required will be high, typically at or above the melting point of nicotinic acid (237 °C).

  • Product Collection: As the reaction proceeds, pyridine will be formed and will distill over. Collect the distillate in the receiving flask. The reaction is complete when CO₂ evolution ceases.

  • Purification: The collected pyridine can be purified by redistillation.

Safety Note: This reaction should be performed in a well-ventilated fume hood. High temperatures are required, and pyridine is flammable and toxic.

Protocol 3: Selective Acid-Catalyzed Decarboxylation of a Dicarboxylic Acid

This protocol is adapted from a synthesis of 2-amino-6-methyl-isonicotinic acid and is an excellent example of selective decarboxylation in a complex molecule, a common challenge in drug development.[10]

Step-by-Step Protocol:

  • Reagents: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methyl-pyridine-3,4-dicarboxylic acid in N-methyl-2-pyrrolidone (NMP).

  • Catalyst Addition: Add lithium chloride (LiCl) and a catalytic amount of sulfuric acid (H₂SO₄).[10] The chloride salt is reported to accelerate the reaction.

  • Reaction: Heat the reaction mixture to 130 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (can take up to 48 hours).[10]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and adjust the pH to 5-6 with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-amino-6-methyl-isonicotinic acid.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, the temperature may be too low or the catalyst (if used) may be inactive. For thermal reactions, incrementally increasing the temperature by 10-20 °C can often drive the reaction to completion.

  • Side Reactions/Darkening: At high temperatures, charring and side reactions can occur. Using the minimum effective temperature and reaction time is crucial. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate oxidative decomposition.

  • Product Isolation: For products that are water-soluble (like pyridine itself), extraction with an organic solvent followed by drying and distillation will be necessary instead of precipitation.

  • Monitoring Progress: The evolution of CO₂ is a direct measure of reaction progress. This can be monitored qualitatively with a bubbler or quantitatively with a gas burette or mass flow meter for process scale-up.

Conclusion

The decarboxylation of pyridine carboxylic acids is a versatile and powerful tool in organic synthesis. A thorough understanding of the underlying mechanisms, particularly the unique role of the α-nitrogen in picolinic acids, allows for a rational approach to experimental design. By carefully selecting the temperature, solvent, and appropriate catalytic system, chemists can effectively tailor reaction conditions to achieve high yields and selectivity for a wide range of pyridine-based targets.

References

  • Murray, A., & Williams, D. L. (1958). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society. Available at: [Link]

  • Nagasa, K., et al. (2003). Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21. Archives of Microbiology. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. Available at: [Link]

  • CN101353322A (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. Available at: [Link]

  • Wikipedia contributors. (2023). Hammick reaction. Wikipedia. Available at: [Link]

  • Perry, G. J., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. Available at: [Link]

  • Quibell, J., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. Available at: [Link]

  • CN101353322A (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents.
  • user131714. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

  • Li, Z., et al. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. Available at: [Link]

  • Quibell, J., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. ResearchGate. Available at: [Link]

  • Li, W., et al. (2020). Transition-metal-free decarboxylative thiolation of stable aliphatic carboxylates. Organic Chemistry Frontiers. Available at: [Link]

  • Quibell, J., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. RSC Publishing. Available at: [Link]

  • Wu, J., et al. (2012). Investigation of thermal behavior of nicotinic acid. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. The Journal of Organic Chemistry. Available at: [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed. Available at: [Link]

  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Available at: [Link]

  • Oae, S., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules. Available at: [Link]

  • He, Z., et al. (2017). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Volbeda, A., et al. (2015). Previously proposed catalytic mechanisms for the synthesis of quinolinate. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Decarboxylation. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2024). Quinolinic acid. Wikipedia. Available at: [Link]

  • Brown, E. V., & Moser, R. J. (1957). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Brown, E. V., & Moser, R. J. (1957). Effect of Solvents on the Decarboxylation of Picolinic Acid. ACS Publications. Available at: [Link]

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Application Note: 6-Ethyl-2-methylpyridine-3-carboxylic Acid in Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS: 15192-33-3) in modern drug discovery.

Introduction: The "Privileged" Pyridine Scaffold

In medicinal chemistry, the pyridine ring is a "privileged structure," appearing in over 15% of all FDA-approved drugs. However, simple pyridines are often metabolically labile, prone to N-oxidation or oxidation at the 2/6 positions.

This compound represents a sterically and electronically optimized scaffold .

  • 2-Methyl Group: Provides steric hindrance near the ring nitrogen, reducing the basicity and preventing rapid N-oxidation by metabolic enzymes (e.g., FMOs).

  • 6-Ethyl Group: Acts as a hydrophobic anchor (Lipophilic Efficiency booster) that fills hydrophobic pockets (e.g., in kinase ATP-binding sites or GPCR allosteric sites) more effectively than a methyl group, while blocking the metabolically vulnerable 6-position.

  • 3-Carboxylic Acid: Serves as the primary "growth vector" for amide coupling, allowing the attachment of pharmacophores (e.g., anilines, piperazines) to generate diverse libraries.

Chemical Profile & Properties

PropertyDataRelevance
CAS Number 15192-33-3Unique Identifier
Formula C9H11NO2Low MW (165.19 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD)
pKa (Calc) ~4.8 (Acid), ~3.5 (Pyridine N)The 2,6-substitution lowers the N-basicity compared to pyridine (pKa 5.2)
LogP ~1.8Optimal lipophilicity for CNS penetration and oral bioavailability
H-Bond Donors 1 (COOH)Becomes 1 (Amide NH) after derivatization
H-Bond Acceptors 3 (N, C=O, OH)Retains N-acceptor capability for hinge binding in kinases

Protocol: Modular Synthesis via Modified Hantzsch/Bohlmann-Rahtz

While many pyridines are made via the classic Hantzsch synthesis (yielding 1,4-dihydropyridines requiring oxidation), the 6-ethyl-2-methyl substitution pattern is most efficiently accessed via a [3+3] condensation strategy. This method avoids the formation of symmetrical byproducts common in standard Hantzsch reactions.

Reagents & Precursors
  • Component A (The Enamine): Ethyl 3-aminocrotonate (Provides C2-Me, C3-COOEt, and N).

  • Component B (The Enone equivalent): 1-Ethoxy-1-penten-3-one (Provides C4, C5, and C6-Et).

    • Note: Component B can be generated in situ from propionylacetylene or via Mannich condensation of 2-pentanone.

Step-by-Step Methodology
Step 1: Condensation (Ring Closure)
  • Setup: In a 250 mL round-bottom flask, dissolve Ethyl 3-aminocrotonate (1.0 eq, 12.9 g) in Ethanol (100 mL).

  • Addition: Add 1-Ethoxy-1-penten-3-one (1.1 eq) dropwise over 20 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The reaction proceeds via a Michael addition followed by cyclodehydration.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The intermediate dihydropyridine may form; if so, proceed to oxidation.[1] If using the ethoxy-enone, direct aromatization often occurs due to the elimination of ethanol.

  • Oxidation (If required): If the DHP intermediate is isolated, treat with DDQ (1.1 eq) in Dichloromethane or MnO2 (5 eq) in refluxing chloroform for 2 hours to aromatize.

Step 2: Hydrolysis (Ester to Acid)
  • Hydrolysis: Dissolve the crude ethyl ester in a mixture of THF:Water (1:1) .

  • Base Treatment: Add LiOH·H2O (3.0 eq). Stir at 60°C for 4 hours.

  • Workup: Acidify the solution to pH 3–4 using 1N HCl. The product, This compound , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Visualizing the Synthetic Workflow

SynthesisWorkflow PrecursorA Ethyl 3-aminocrotonate (C2-Me, C3-Ester, N) Intermediate Dihydropyridine Intermediate PrecursorA->Intermediate Reflux, EtOH PrecursorB 1-Ethoxy-1-penten-3-one (C6-Ethyl precursor) PrecursorB->Intermediate Oxidation Oxidation (DDQ or MnO2) Intermediate->Oxidation If DHP stable ProductEster Ethyl 6-ethyl-2-methyl nicotinate Intermediate->ProductEster Aromatization Oxidation->ProductEster Hydrolysis Hydrolysis (LiOH, THF/H2O) ProductEster->Hydrolysis FinalAcid 6-Ethyl-2-methylpyridine- 3-carboxylic acid Hydrolysis->FinalAcid

Figure 1: Modular synthesis pathway for this compound via modified Hantzsch/Bohlmann-Rahtz condensation.

Application Note: Fragment-Based Library Generation

Once synthesized, the acid is a versatile building block for generating amide libraries. The 2-methyl group exerts a "ortho-effect," twisting the amide bond out of planarity slightly, which can improve selectivity by differentiating between similar binding pockets.

Protocol: Parallel Amide Coupling

Objective: Synthesize a library of 20 diverse amides for SAR (Structure-Activity Relationship) screening.

  • Activation: In a 96-well reaction block, dispense This compound (0.1 mmol per well) in DMF (0.5 mL).

  • Coupling Agent: Add HATU (0.11 mmol) and DIPEA (0.3 mmol). Shake for 10 minutes to form the activated ester.

  • Amine Addition: Add diverse amines (0.12 mmol) (e.g., anilines, benzylamines, piperazines) to each well.

  • Reaction: Seal and shake at 50°C for 12 hours .

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Note: The 2-methyl group may slow down the reaction with sterically hindered amines (e.g., 2-chloroaniline). In such cases, convert the acid to the acid chloride (using SOCl2) prior to coupling.

Strategic SAR & Bioisosterism

Why choose this scaffold over generic nicotinic acid?

  • Metabolic Blockade: The 6-ethyl group blocks the primary site of oxidative metabolism (C6), significantly extending half-life (

    
    ) compared to 6-unsubstituted analogs.
    
  • Selectivity Filter: The 2-methyl group creates a steric clash with "gatekeeper" residues in certain kinase pockets, potentially conferring selectivity for specific kinase isoforms (e.g., preventing binding to kinases with bulky gatekeepers).

Visualizing the SAR Decision Logic

SAR_Logic Core Scaffold Selection: Pyridine-3-Carboxylic Acid Branch1 Problem: Rapid Metabolic Clearance Core->Branch1 Branch2 Problem: Promiscuous Binding / Toxicity Core->Branch2 Solution1 Solution: Block C6 Position Branch1->Solution1 Choice1 6-Methyl vs 6-Ethyl? Solution1->Choice1 Outcome1 6-Ethyl: + Lipophilicity + Hydrophobic Fill Choice1->Outcome1 Better hydrophobic fit Final Optimized Lead: 6-Ethyl-2-methylpyridine- 3-carboxamide Outcome1->Final Solution2 Solution: Steric Hindrance at C2 Branch2->Solution2 Outcome2 2-Methyl: + Twists Amide + Reduces N-Basicity Solution2->Outcome2 Outcome2->Final

Figure 2: Structure-Activity Relationship (SAR) decision tree justifying the selection of the 6-ethyl-2-methyl substitution pattern.

References

  • ChemicalBook. (2024). Ethyl 6-methylpyridine-3-carboxylate Synthesis and Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Pyridine Carboxylic Acid Isomers in Drug Discovery. PubChem Compound Summary. Retrieved from

  • BBLD Pharm. (2024). This compound Product Data. Retrieved from

  • MDPI Biology. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (Demonstrates biological relevance of the 2-ethyl-6-methyl pyridine motif). Retrieved from

  • Organic Chemistry Portal. (2023). Hantzsch Dihydropyridine Synthesis. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 6-Ethyl-2-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The Challenge: Researchers frequently encounter precipitation or poor dissolution when working with 6-Ethyl-2-methylpyridine-3-carboxylic acid (EMP3CA) .[1][2] While the ethyl and methyl alkyl groups suggest lipophilicity, the molecule behaves stubbornly in standard organic solvents (DCM, Toluene, EtOAc).[1]

The Root Cause: The "Zwitterionic Trap" Like its parent scaffold (nicotinic acid), EMP3CA is amphoteric.[1] In the solid state and neutral solutions, the acidic proton from the carboxylic acid (


) migrates to the basic pyridine nitrogen (

).[1] This forms a zwitterion (inner salt), creating a crystal lattice held together by strong electrostatic forces and intermolecular hydrogen bonding.[1]
  • Result: The molecule acts more like an inorganic salt than an organic compound, resisting dissolution in non-polar organic solvents.[1]

Quick Chemical Profile:

Property Value (Predicted/Analog) Implication

| Structure | Pyridine core,


-COOH, 

-Me,

-Et | Amphoteric nature dominates.[1][2] | | pKa (Acid) | ~4.8 (COOH) | Weak acid; deprotonates in basic pH.[1] | | pKa (Base) | ~3.0 (Pyridine

) | Weak base; protonates in acidic pH.[1] | | LogP | ~1.7 | Moderate lipophilicity (Ethyl group helps).[1] | | Solubility Class | Zwitterionic / Amphoteric | pH-dependent solubility is critical.[1][2] |

Solvent Selection & Compatibility Matrix

Do not rely on "like dissolves like" for zwitterions. Use the following hierarchy to select a solvent system.

Tier 1: High Solubility (Primary Solvents)

Best for: Stock solutions, reactions requiring high concentration.[1]

  • DMSO (Dimethyl sulfoxide): The gold standard.[1] Disrupts strong lattice energy.[1][2]

  • DMF (Dimethylformamide): Excellent alternative to DMSO.[1]

  • Methanol/Ethanol (Hot): Protic solvents can solvate the ionic species.[1]

Tier 2: Conditional Solubility (Requires Additives)

Best for: Extractions, chromatography, non-polar reactions.[1]

  • DCM (Dichloromethane): Poor solubility alone.[1] Requires Base (TEA/DIPEA). [1]

  • Ethyl Acetate: Poor solubility alone.[1] Requires Acid or Base. [1]

  • THF: Moderate solubility; often improved with heating.[1][2]

Tier 3: Anti-Solvents (Precipitation)

Best for: Crystallization/Purification.[1]

  • Hexanes / Heptane: Molecule is virtually insoluble.[1][2]

  • Diethyl Ether: Very poor solubility.[1]

Solvent Compatibility Table
SolventSolubility (Pure)Solubility (+ 5% TEA)Solubility (+ 5% TFA)
Water Low (pH dependent)High (Anionic form)High (Cationic form)
Methanol ModerateHighHigh
DCM Very Low High (Ion Pair)Moderate
Toluene NegligibleLow/ModerateLow
DMSO HighHighHigh

Troubleshooting Guides (SOPs)

Scenario A: "My sample crashed out in DCM/Chloroform."

Diagnosis: You are trying to dissolve the zwitterion in a non-polar solvent.[1] The lattice energy is too high. The Fix: The "Organic Base" Trick. By adding a tertiary amine, you deprotonate the carboxylic acid.[1] The resulting salt (triethylammonium carboxylate) is highly lipophilic and soluble in DCM.[1]

Protocol:

  • Suspend the insoluble EMP3CA in DCM.[1]

  • Add 1.1 - 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2]

  • Sonicate for 30 seconds.

  • Result: The suspension should turn into a clear solution as the zwitterion collapses into a soluble ion pair.[1]

Scenario B: "I need to extract it from water, but it stays in the aqueous layer."

Diagnosis: At neutral pH (or unadjusted pH), the zwitterion is water-soluble enough to resist extraction into organics, or it precipitates at the interface.[1] The Fix: The pH Swing (Isoelectric Point Avoidance). [1]

Protocol:

  • Do NOT extract at pH 3–5 (Isoelectric point region).[1]

  • Option 1 (Anionic Extraction - Not recommended for DCM): Adjust aqueous pH to >10 (using NaOH).[1][2] Species is anionic (

    
    ).[1][2] Hard to extract into organics.[1][2]
    
  • Option 2 (Cationic Extraction - Recommended):

    • Adjust aqueous pH to <2 using HCl.[1][2]

    • Species is cationic (

      
      ).[1]
      
    • Note: This often keeps it in water.[1]

  • Option 3 (The "Sweet Spot" for Organic Extraction):

    • Adjust aqueous pH to ~4-5 (Isoelectric point)

      
      Precipitation occurs. [1][2]
      
    • Filter the solid.[1]

    • Dissolve the solid in DCM + TEA (as per Scenario A).

    • Why? Direct liquid-liquid extraction of zwitterions is inefficient.[1][2] Filtration followed by chemical solubilization is superior.[1][2]

Scenario C: "NMR signals are broad or missing."

Diagnosis: Aggregation or intermediate exchange rate of the acidic proton in


.
The Fix: 
  • Add

    
    :  Add 1-2 drops of deuterated methanol to break H-bond dimers.
    
  • Add TFA-d: A drop of trifluoroacetic acid ensures full protonation, sharpening the peaks.[1][2]

Visualizing the Solubilization Logic

Diagram 1: The Zwitterion Solubilization Mechanism

This diagram illustrates why adding base works for organic solvents.[1]

ZwitterionMechanism Solid Solid State (Zwitterion Lattice) INSOLUBLE in DCM Base Add Organic Base (TEA / DIPEA) Solid->Base Deprotonation Soluble Soluble Ion Pair (R-COO- ... H-N+Et3) SOLUBLE in DCM Base->Soluble Lattice Breakdown

Caption: Transformation of insoluble zwitterionic lattice into soluble lipophilic ion pairs using organic bases.

Diagram 2: Solvent Selection Decision Tree

SolventTree Start Start: Dissolving EMP3CA Goal What is the goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (HPLC/NMR) Goal->Analysis Extraction Extraction/Workup Goal->Extraction Polar Can you use Polar Aprotic? Reaction->Polar SolventChoice Solvent Choice Analysis->SolventChoice ExtractMethod Method Extraction->ExtractMethod UseDMSO Use DMSO or DMF Polar->UseDMSO Yes NonPolar Must use DCM/Toluene? Polar->NonPolar No Protect Protect Acid First (Esterification) NonPolar->Protect Yes DMSO_NMR DMSO-d6 (Best) SolventChoice->DMSO_NMR CDCl3_NMR CDCl3 + 1 drop MeOD SolventChoice->CDCl3_NMR Precip Adjust to pH ~4 Filter Precipitate ExtractMethod->Precip

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to improve solubility? A: Yes, but with caution.

  • Alcohols: Heating Methanol or Ethanol to reflux significantly increases solubility.[1] Upon cooling, EMP3CA may recrystallize (which is a good purification method).[1]

  • Chlorinated Solvents: Heating DCM is generally ineffective for zwitterions without additives and increases evaporation risk.[1]

Q2: I need to run a reaction on the carboxylic acid. What solvent should I use? A: If activating the acid (e.g., amide coupling with EDC/NHS or HATU), DMF or DMAc (Dimethylacetamide) are preferred.[1] If you must use DCM, you must include a base (DIPEA/NMM) in the reaction mixture to keep the acid soluble and reactive.[1]

Q3: Is EMP3CA stable in DMSO? A: Generally, yes. However, avoid heating DMSO solutions >100°C for prolonged periods, as oxidation or decarboxylation (loss of


) can occur with pyridine carboxylic acids under extreme thermal stress [1].[1]

Q4: How do I remove DMSO after the reaction? A: DMSO is hard to evaporate.[1]

  • Dilute the reaction mixture with water (5x volume).

  • Adjust pH to ~4 (Isoelectric point).[1]

  • The product should precipitate.[1] Filter and wash with water.[1][2]

References

  • PubChem. 2-Methylnicotinic acid (Analog Data).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Li, J. et al. (2013).[1] "Solubility of Nicotinic Acid in Organic Solvents." Journal of Chemical & Engineering Data. (Extrapolated principles of pyridine carboxylic acid solubility).

(Note: Specific solubility data for the 6-ethyl derivative is extrapolated from the closely related 2-methylnicotinic acid and general pyridine chemistry principles due to the proprietary nature of specific intermediate data.)

Sources

Technical Support Center: Handling Moisture Sensitivity in Pyridine Acid Storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PAC-TSG-2026-01 Version: 1.0 Last Updated: February 12, 2026

Introduction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of pyridine acids, with a specific focus on mitigating issues arising from their inherent moisture sensitivity. Pyridinecarboxylic acids, including isomers like picolinic, nicotinic, and isonicotinic acid, are fundamental building blocks in pharmaceutical and materials science.[1][2] However, their hygroscopic nature can lead to significant experimental variability, product degradation, and compromised data integrity if not managed correctly.[3][4] This document offers a structured, question-and-answer-based approach to troubleshoot common problems and establish best practices in your laboratory.

Section 1: Understanding the Problem - FAQs on Moisture Sensitivity

Q1: Why are pyridine acids sensitive to moisture?

A1: The moisture sensitivity of pyridine acids stems from the hygroscopic nature of the pyridine ring itself and the presence of the polar carboxylic acid group.[3][4] The nitrogen atom in the pyridine ring can form hydrogen bonds with water molecules.[5][6] This interaction can lead to the absorption of atmospheric moisture, causing the solid material to clump or even deliquesce in high humidity environments.[3][7] Furthermore, the presence of water can facilitate protonation of the pyridine nitrogen, altering the compound's chemical properties.[8]

Q2: What are the immediate signs that my pyridine acid has absorbed moisture?

A2: The most common visual indicator is a change in the physical state of the solid. A typically free-flowing crystalline powder may become clumpy, sticky, or in severe cases, form a paste or slurry.[3] This is a direct result of water absorption from the atmosphere.

Q3: What are the downstream consequences of using moisture-contaminated pyridine acids in my experiments?

A3: The consequences can be significant and varied, impacting both chemical reactions and physical characterizations:

  • Reduced Reaction Yields: Water can act as an unwanted nucleophile or base, leading to side reactions that consume your starting material and reduce the yield of your desired product.[9]

  • Catalyst Inhibition: In many transition-metal-catalyzed reactions, water can deactivate the catalyst, leading to slow or incomplete conversions.[9]

  • Inaccurate Stoichiometry: If a pyridine acid has absorbed a significant amount of water, its actual weight will not correspond to the molar amount of the acid, leading to errors in stoichiometry and potentially incomplete reactions.

  • Altered Physicochemical Properties: The presence of water can affect properties such as melting point, solubility, and crystal structure, leading to inconsistencies in analytical data.

  • Degradation: While many simple pyridine derivatives are relatively stable, the presence of water, especially under elevated temperatures or in the presence of certain microbes, can facilitate degradation pathways.[10][11][12]

Q4: Are all pyridine acid isomers (picolinic, nicotinic, isonicotinic) equally sensitive to moisture?

A4: While all are susceptible to moisture absorption due to their shared pyridinecarboxylic acid structure, their specific hygroscopicity can vary. For instance, nicotinamide (an amide derivative of nicotinic acid) is known to be highly hygroscopic.[4] The solubility of the isomers in water also differs, which can influence their interaction with atmospheric moisture. Picolinic acid, for example, is very soluble in water.[13][14] It is best practice to treat all pyridine acids as moisture-sensitive unless specific data for a particular compound indicates otherwise.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow to identify and resolve the issue.

Problem 1: My reaction yield is consistently low when using a pyridine acid reagent.
Troubleshooting Workflow:

start Low Reaction Yield q1 Was the pyridine acid properly stored? start->q1 sol1 Implement proper storage protocols. (See Section 3) q1->sol1 No q2 Was the reagent dried before use? q1->q2 Yes a1_yes Yes a1_no No sol2 Dry the pyridine acid before use. (See Protocol 1) q2->sol2 No q3 Was the reaction performed under anhydrous conditions? q2->q3 Yes a2_yes Yes a2_no No sol3 Use anhydrous solvents and inert atmosphere techniques. (See Section 4) q3->sol3 No end Investigate other reaction parameters (e.g., catalyst, temperature, stoichiometry) q3->end Yes a3_yes Yes a3_no No start Inconsistent Analytical Data q1 Is there visual evidence of moisture? (clumping, stickiness) start->q1 sol1 Quantify water content using Karl Fischer titration. (See Protocol 2) q1->sol1 Yes/Suspected end Investigate other potential sources of impurity or degradation. q1->end No q2 Is the water content above acceptable limits for your application? sol1->q2 sol2 Dry the material and re-analyze. (See Protocol 1) q2->sol2 Yes q2->end No

Caption: Troubleshooting workflow for inconsistent analytical data.

Section 3: Best Practices for Storage and Handling

Proper storage is the first line of defense against moisture contamination.

Q5: What is the ideal way to store pyridine acids in the laboratory?

A5: Pyridine acids should be stored in airtight containers to prevent them from absorbing moisture from the air. [3]The following tiered approach is recommended:

  • Primary Container: The manufacturer's original container should be kept tightly sealed when not in use. For frequently accessed materials, consider transferring smaller, working quantities to separate, smaller vials to minimize exposure of the bulk material.

  • Secondary Containment: For highly sensitive applications or long-term storage, place the primary container inside a desiccator containing a suitable drying agent like silica gel or molecular sieves. [7][15]Vacuum desiccators can be used for extremely hygroscopic materials. [15]* Inert Atmosphere: For the most sensitive applications, storing the material in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection. [16]

Q6: How should I handle pyridine acids when weighing and transferring them?

A6: Minimize exposure to the atmosphere. [3]Work quickly and efficiently. If possible, handle the material in a glovebox. If a glovebox is not available, weigh the material promptly and reseal the container immediately. Avoid leaving the container open on the bench for extended periods.

Section 4: Experimental Protocols

Protocol 1: Drying Pyridine Acids

This protocol describes a standard method for drying pyridine acids that have been exposed to moisture.

Methodology:

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, vacuum adapter) is thoroughly dried by heating in an oven at >120°C for at least 4 hours and cooled in a desiccator or under a stream of inert gas. [17][18]2. Sample Preparation: Place the pyridine acid into the dried round-bottom flask.

  • Drying: Attach the flask to a high-vacuum line (Schlenk line).

  • Heating (Optional and Compound Dependent): Gently heat the flask with a heating mantle while under vacuum. Crucially, ensure the temperature is well below the compound's melting or decomposition point. A temperature of 40-50°C is often a safe starting point.

  • Duration: Dry the material under high vacuum for several hours, or until it has returned to a free-flowing powder. For stubborn cases, drying overnight may be necessary. [19]6. Verification: After drying, it is best practice to verify the water content using a method like Karl Fischer titration (see Protocol 2).

Protocol 2: Quantifying Water Content via Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample. [20][21] Methodology:

This protocol provides a general outline. Specific parameters will depend on your KF titrator model.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate KF solvent (e.g., a methanol-based or methanol-free solvent) to the titration cell and pre-titrating to a dry endpoint. 2. Sample Preparation: Accurately weigh a suitable amount of the pyridine acid. The sample size will depend on the expected water content and the titrant concentration.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the KF titrant (a solution containing iodine) until all the water in the sample has reacted. [22]The endpoint is detected electrochemically. [21]5. Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known concentration (titer). The result is typically expressed as a percentage (%) or in parts per million (ppm).

Data Interpretation:

Water ContentPotential ImpactRecommended Action
< 0.1% (1000 ppm)Generally acceptable for most applications.Proceed with use.
0.1% - 0.5%May impact sensitive reactions.Consider drying the material (Protocol 1).
> 0.5%High risk of impacting reaction outcomes and analytical data.Drying is strongly recommended (Protocol 1).

Section 5: Degradation Pathways

While many pyridine acids are stable, moisture can play a role in certain degradation processes.

Q7: Can water cause chemical degradation of pyridine acids?

A7: While simple hydrolysis of the pyridinecarboxylic acid itself is not a primary concern under normal storage conditions, water can participate in more complex degradation pathways, particularly in the presence of other factors like light, heat, or microorganisms. For instance, the biodegradation of pyridinecarboxylic acids in environmental contexts often involves initial hydroxylation steps where the oxygen atom is derived from water. [10]In industrial settings, processes like supercritical water oxidation are used to intentionally degrade pyridine compounds. [23]For laboratory purposes, the main concern remains the physical and reaction-interfering effects of absorbed water rather than rapid chemical decomposition.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • ResearchGate. (2021). How to dry the pyridine? Retrieved from [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • Loba Chemie. (n.d.). KARL FISCHER REAGENT Pyridine Free. Retrieved from [Link]

  • ACS Publications. (2005). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (2015). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • ACP. (2015). Reactions of H + (pyridine) m (H 2 O) n and H + (NH 3 ) 1 (pyridine) m (H 2 O) n with NH 3 : experiments and kinetic modelling. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • ResearchGate. (2016). Is pyridine still allowed to be used in karl fisher titration? Retrieved from [Link]

  • Reddit. (2016). Drying pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipicolinic acid. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • PNAS. (2022). Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • PubMed. (2007). Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • PubMed. (2012). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations | Request PDF. Retrieved from [Link]

  • ResearchGate. (2026). Pyridine Degradation in Autogenic Supercritical Water Oxidation. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • PubMed. (1952). The absorption, distribution, excretion, and short-term toxicity of isonicotinic acid hydrazide (nydrazid) in man. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • VTechWorks. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • DSM-Firmenich. (2023). Niacin versus Niacinamide – Flowability. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2020). l-Lysine and Pyridine Monocarboxylic Acids in Water and Buffer Solvent: Intermolecular Interactions from Volumetric Properties at Various Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Validation & Comparative

A Multi-Pronged Approach to Crystal Structure Validation: A Comparative Guide for 6-Ethyl-2-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory submissions are built. An incorrectly assigned structure can lead to wasted resources, misinterpreted biological data, and significant delays. This guide presents a comprehensive, field-proven framework for the validation of a small molecule's crystal structure, using the novel compound 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS 1247348-49-7) as a practical case study.

The philosophy underpinning this guide is that no single technique, not even the "gold standard" of Single-Crystal X-ray Diffraction, is sufficient on its own. True confidence in a structure is achieved through a self-validating system of orthogonal, mutually reinforcing analytical techniques. We will explore not just the "how" but the critical "why" behind each experimental choice, demonstrating how data from different methods are synthesized to construct an unassailable structural proof.

The Foundational Blueprint: Single-Crystal X-ray Diffraction (SC-XRD)

The initial and most definitive step in determining a crystal structure is SC-XRD. This technique provides a precise three-dimensional map of electron density within a single crystal, allowing for the determination of atomic positions, bond lengths, bond angles, and the overall molecular conformation in the solid state.[1][2][3] The success of this technique is fundamentally dependent on the quality of the crystal itself.

The causality here is direct: a highly ordered, single crystal will diffract X-rays in a predictable pattern, which can be mathematically deconvoluted to reveal the repeating unit cell of the crystal lattice.[4] For this compound, after successful crystallization, a hypothetical dataset was collected and refined, yielding the core structural information.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Chemical FormulaC₉H₁₁NO₂Confirms the elemental composition within the crystal.
Formula Weight165.19 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.51, b = 10.23, c = 9.87The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.4, γ = 90The angles of the unit cell.
Volume (ų)827.6The volume of a single unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the data.
Goodness-of-Fit (GoF)1.05Indicates the quality of the refinement; values near 1.0 are ideal.

This SC-XRD data provides our primary structural hypothesis. However, it represents the structure of a single, carefully selected crystal. To validate this, we must ask critical questions: Does this structure accurately reflect the molecular formula? Is the connectivity correct? And is this single crystal representative of the entire bulk sample? To answer these, we turn to orthogonal methods.

Orthogonal Validation I: Confirming Molecular Identity and Connectivity

High-Resolution Mass Spectrometry (HRMS)

The first cross-validation step is to unequivocally confirm the elemental composition. While SC-XRD provides a formula from the refined structure, HRMS provides a direct, high-precision measurement of the molecule's mass.[5][6][7] The trustworthiness of the structure is immediately enhanced when the molecular formula derived from the crystal structure matches the one determined by HRMS.

Table 2: HRMS Comparison

ParameterCalculated for C₉H₁₁NO₂Hypothetical Measured ValueDifference (ppm)
Exact Mass [M+H]⁺166.0863166.0861-1.2

A difference of less than 5 ppm between the calculated and measured mass provides high confidence that the elemental composition determined by SC-XRD is correct.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[9][10] It provides information about the chemical environment and connectivity of each atom, serving as an essential check against the solid-state structure determined by crystallography.[3] The structure must be consistent with the number of signals, their chemical shifts, splitting patterns, and integrations observed in both ¹H and ¹³C NMR spectra.

Table 3: Predicted vs. Hypothetical Measured NMR Data (in DMSO-d₆)

AssignmentPredicted ¹³C Shift (ppm)Hypothetical ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Hypothetical ¹H Shift (ppm)
Pyridine C2155.2155.5--
Pyridine C3128.9129.1--
Pyridine C4139.8140.18.15 (d)8.17 (d)
Pyridine C5123.5123.87.60 (d)7.62 (d)
Pyridine C6160.1160.4--
Carboxyl C=O167.3167.513.1 (s, br)13.2 (s, br)
C2-Methyl CH₃20.520.72.55 (s)2.58 (s)
C6-Ethyl CH₂28.428.62.80 (q)2.83 (q)
C6-Ethyl CH₃13.814.01.25 (t)1.28 (t)

The strong correlation between the predicted chemical shifts (based on the proposed structure) and the experimentally measured values confirms that the atomic connectivity and chemical environment observed in the solid-state crystal structure are maintained in solution.

Orthogonal Validation II: Ensuring Bulk Sample Integrity

Powder X-ray Diffraction (PXRD)

This step is crucial for bridging the gap between a single crystal and the bulk material intended for further use.[11] PXRD analyzes a polycrystalline sample and produces a diffraction pattern that is a fingerprint of the crystalline phase.[12][13] The core principle of this validation step is to compare the experimental PXRD pattern of the bulk powder with a pattern simulated directly from the single-crystal data. A close match confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed.[14]

The comparison is not merely visual. A quantitative analysis using the Rietveld refinement method is employed.[11][15] This method refines the theoretical line profile (from the single-crystal data) against the experimental powder data, allowing for the confirmation of phase purity and precise unit cell parameters of the bulk material.[10][15]

dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];

} end

Overall workflow for crystal structure validation.

Conclusion: A Synthesis of Evidence

The validation of a crystal structure is a process of building a robust, multi-faceted argument. By integrating the precise 3D atomic arrangement from SC-XRD with unambiguous molecular formula confirmation from HRMS, detailed connectivity data from NMR, and bulk phase identity from PXRD, we create a self-validating system. Each piece of data serves as a check on the others. This rigorous, multi-pronged approach ensures that the structure of this compound is not just a plausible model but a thoroughly vetted and trustworthy representation of the molecule, providing a solid foundation for all future research and development endeavors.

Detailed Experimental Protocols

Single Crystal Growth (Slow Evaporation)
  • Purity: Ensure the starting material of this compound is of the highest possible purity (>99%).

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. A good starting point is a binary system like ethanol/water or acetone/hexane.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial.

  • Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once well-formed, single crystals of suitable size (0.1-0.3 mm) appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Mounting: Mount a suitable crystal onto a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A typical experiment uses Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Integration: Collect a series of diffraction images as the crystal is rotated. Integrate the raw data to determine the unit cell parameters and reflection intensities.

  • Structure Solution & Refinement: Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model using full-matrix least-squares methods against the experimental data to finalize atomic positions, and thermal parameters.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Processing: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass calculated for the proposed molecular formula.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak. Analyze the spectra for chemical shifts, multiplicities, and integrations.

Powder X-ray Diffraction (PXRD)
  • Pattern Simulation: Using the refined single-crystal CIF file, simulate the theoretical powder diffraction pattern using software such as Mercury or VESTA.[6]

  • Sample Preparation: Gently grind a bulk sample (~20-50 mg) of the crystalline material to a fine, homogeneous powder.

  • Data Collection: Mount the powder on a zero-background sample holder. Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation, over a suitable 2θ range (e.g., 5-40°).

  • Comparison and Refinement: Overlay the experimental PXRD pattern with the simulated pattern. Perform a Rietveld refinement to quantitatively assess the phase purity and confirm that the unit cell parameters of the bulk material match those from the single crystal.[9]

References

  • MyScope. X-ray Diffraction - What is Rietveld refinement?. MyScope. Available from: [Link]

  • Wikipedia. Rietveld refinement. Wikipedia. Available from: [Link]

  • University of Delaware. Rietveld Refinement. University of Delaware. Available from: [Link]

  • Stec, B. (2022). Diffraction Lecture 25: Rietveld Refinements. YouTube. Available from: [Link]

  • Fiveable. X-ray crystallography Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. Available from: [Link]

  • CrystalMaker Software. CrystalDiffract: Introduction. CrystalMaker. Available from: [Link]

  • SimXRD-4M: Big Simulated X-ray Diffraction Data Accelerate the Crystalline Symmetry Classification. (2024). arXiv. Available from: [Link]

  • How can I generate powder XRD pattern by simulating Single crystal xray data ?. (2019). ResearchGate. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). PMC. Available from: [Link]

  • Reddit. Single crystal to Powder dffration help?. Reddit. Available from: [Link]

  • PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine. PubChem. Available from: [Link]

  • ResearchGate. UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... ResearchGate. Available from: [Link]

  • Zhang, et al. (2025). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Ethyl-2-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Profile

Before any disposal protocol can be initiated, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, 6-Ethyl-2-methylpyridine-3-carboxylic acid should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

Given these risks, all waste containing this compound, including the pure substance, solutions, and contaminated labware, must be classified and managed as hazardous waste.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. The causality behind PPE selection is to create a complete barrier against all potential routes of exposure—inhalation, dermal contact, and ocular contact. All handling and disposal operations must be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).Prevents skin contact and absorption. Pyridine derivatives can be dermally absorbed.[3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes or airborne dust particles.[4]
Body Protection Standard flame-resistant laboratory coat.Protects clothing and skin from contamination.[4]
Respiratory Protection Operations must be performed in a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dusts.[5]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigating exposure and environmental contamination.

Small Spill (Solid)
  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Confirm the chemical fume hood is operational. If the spill is outside a hood, evacuate the immediate area and increase ventilation if safe to do so.

  • Don PPE: Wear the full PPE ensemble as detailed in the table above.

  • Contain & Absorb: Gently cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth.[4] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Document: Report the spill to your EHS department according to institutional policy.

Large Spill or Unknown Quantity
  • Evacuate Immediately: Evacuate all personnel from the immediate area.

  • Alert Personnel: Notify others in the vicinity and activate any local emergency alarms.

  • Contact EHS: From a safe location, contact your institution's EHS department and emergency response team immediately.[3]

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

Step 1: Waste Segregation and Classification

The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams. All waste streams containing this compound must be classified as hazardous waste.[3]

  • Solid Waste: Unused or expired pure compound, and any absorbent materials used for spills.

  • Contaminated Labware: Pipette tips, gloves, weigh boats, and any other disposable items that have come into direct contact with the chemical.

  • Aqueous Waste: If the compound is dissolved in solution, this must be collected as liquid hazardous waste. Do not dispose of it down the drain.[9]

Step 2: Containerization
  • Select Appropriate Containers: Use only containers approved for hazardous waste that are compatible with pyridine-based compounds (e.g., high-density polyethylene or glass).[5]

  • Collect Waste:

    • For solids , carefully place them in a wide-mouth solid waste container. Avoid generating dust.

    • For contaminated labware , place items in a designated, lined container.

    • For liquid solutions , use a sealable liquid waste container.

  • Do Not Overfill: Fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.

  • Keep Containers Closed: Containers must be securely sealed at all times, except when waste is actively being added.

Step 3: Labeling

Accurate labeling is a legal requirement and is critical for safe transport and disposal.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[5]

    • The full, unabbreviated chemical name: "Waste this compound".

    • An accurate list of all constituents and their approximate percentages.

    • The date of accumulation.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

Step 4: Storage and Disposal
  • Store Safely: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as directed by your institution's EHS department.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself. All transport must be handled by trained personnel.[10]

The following diagram outlines the decision-making process for proper waste stream management.

G cluster_type Identify Waste Type cluster_action Action Required start Waste Generation (this compound) is_spill Accidental Spill? start->is_spill is_solid Pure Solid or Contaminated Debris? start->is_solid is_labware Contaminated Disposable Labware? start->is_labware is_liquid Aqueous or Solvent Solution? start->is_liquid spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes container_solid Containerize in 'SOLID HAZARDOUS WASTE' Container is_solid->container_solid Yes container_labware Containerize in Lined 'CONTAMINATED LABWARE' Container is_labware->container_labware Yes container_liquid Containerize in 'LIQUID HAZARDOUS WASTE' Container is_liquid->container_liquid Yes spill_protocol->container_solid label_and_store Label Container Correctly & Store in Satellite Accumulation Area container_solid->label_and_store container_labware->label_and_store container_liquid->label_and_store ehs_pickup Arrange for EHS Waste Pickup label_and_store->ehs_pickup

Caption: Waste disposal decision workflow for this compound.

Decontamination

After waste has been containerized, all surfaces and reusable equipment that may have come into contact with the chemical must be thoroughly decontaminated.

  • Prepare Cleaning Solution: Use a suitable cleaning agent (e.g., soap and water or as recommended by your EHS office).

  • Clean Surfaces: Wipe down the work area within the fume hood, balances, spatulas, and any other affected equipment.

  • Collect Residue: All materials used for decontamination (wipes, paper towels) must be considered hazardous waste and disposed of in the "Contaminated Labware" stream.[6]

  • Final Wash: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

By adhering to this structured, safety-first approach, researchers can ensure the proper and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-Chloro-6-methylpyridine-4-carboxylic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc.
  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Fisher Scientific. (2009, September 2). SAFETY DATA SHEET - 6-Methylpyridine-2-carboxylic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • ACS Publications. (2026, February 7). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.

Sources

Personal Protective Equipment for Handling 6-Ethyl-2-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and safety protocols for handling 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS 1247348-49-7).[1]

Executive Safety Summary

Compound Identity: this compound CAS Number: 1247348-49-7 Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritant, Respiratory Irritant (STOT SE 3).[1] Signal Word: WARNING

Immediate Action Required:

  • Handling: All weighing and transfer operations must occur inside a certified chemical fume hood to prevent inhalation of dust.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) are required.

  • Eye Protection: Chemical safety goggles are mandatory if fine dust generation is possible; otherwise, safety glasses with side shields are the minimum standard.

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard. As a pyridine derivative with a carboxylic acid moiety, this compound exhibits specific chemical behaviors that dictate our safety choices.

Chemical Hazard Analysis
Hazard ClassCategoryH-CodeMechanism of Action
Skin Irritation Category 2H315The carboxylic acid group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) can protonate skin proteins, leading to contact dermatitis. The pyridine ring adds lipid solubility, increasing dermal absorption.
Eye Irritation Category 2AH319Dust particles are hygroscopic and acidic; upon contact with ocular fluid, they lower local pH, causing immediate stinging and potential corneal etching.
STOT SE Category 3H335Inhalation of dust irritates the mucous membranes of the upper respiratory tract.
Acute Toxicity Category 4*H302Inferred from structural analogs (e.g., 2,6-Dimethylnicotinic acid). Harmful if swallowed.[2][3]

Note: In the absence of compound-specific permeation data, safety protocols are derived from "Read-Across" data using structurally similar Pyridine-carboxylic acid derivatives. [1, 2]

PPE Selection Matrix

This matrix defines the minimum protection required based on the operational state of the chemical.

Table 1: PPE Specifications
PPE ComponentSpecificationRationale
Hand Protection Material: Nitrile RubberThickness:

0.11 mm (4 mil)Breakthrough: >480 min (estimated)
Nitrile offers superior resistance to weak organic acids and pyridine bases compared to Latex.[1] Latex degrades rapidly upon contact with pyridine rings.
Eye Protection Standard: ANSI Z87.1 / EN 166Type: Safety Glasses w/ Side ShieldsPrevents direct projectile entry. If working with >10g or fine powder, upgrade to Chemical Goggles to seal against airborne dust.
Respiratory Primary: Fume Hood (Face Velocity 0.5 m/s)Secondary: N95/P2 RespiratorEngineering controls (Fume Hood) are the primary defense. Respirators are only for spill cleanup outside the hood.
Body Defense Type: Lab Coat (Cotton/Poly blend)Closure: Snap-front, high collarPrevents dust accumulation on street clothes. Snap closures allow for rapid removal in case of gross contamination.

Operational Workflows

A. Weighing & Transfer Protocol

Objective: Prevent dust generation and inhalation.[2]

  • Static Check: Pyridine-based solids are often electrostatic. Use an ionizing bar or anti-static gun if the powder "jumps" during spatula transfer.

  • Zone Control: Place the balance inside the fume hood. If the balance is external, use a powder containment enclosure.

  • Technique:

    • Don PPE: Lab coat

      
       Goggles 
      
      
      
      Nitrile Gloves.
    • Tare the receiving vial before opening the stock container.

    • Transfer slowly to minimize aerosolization.

    • Critical Step: Wipe the exterior of the stock container and the receiving vial with a Kimwipe dampened in isopropanol before removing them from the hood. This decontaminates the surfaces.

B. Reaction Setup (Solubilization)

Objective: Mitigate splash hazards once the solid is dissolved.

  • Solvent Choice: When dissolving in chlorinated solvents (e.g., DCM) or polar aprotic solvents (e.g., DMF), the permeation rate through gloves increases.

  • Double Gloving: If using DCM or DMF, wear two pairs of nitrile gloves. Remove the outer pair immediately if splashed.[4]

  • Heating: If the reaction requires reflux, ensure the condenser is vented to the hood exhaust or a scrubber. Pyridine derivatives have distinct, often unpleasant odors that can permeate the lab if unvented.

C. Spill Response Workflow

Scenario: 5g of solid powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. "Spill in Zone [X]."

  • Protect: Don N95 respirator and chemical goggles.

  • Contain: Cover the spill gently with paper towels to prevent dust dispersal.

  • Clean:

    • Wet the paper towels slightly with water (damp, not soaking) to trap the dust.

    • Scoop up the solid/paper mixture into a hazardous waste bag.

    • Wipe the surface with 1N Sodium Bicarbonate (

      
      ) solution to neutralize any residual acid.
      
    • Final wipe with water.[5][6][7][8]

Decision Logic: PPE & Handling

The following diagram illustrates the decision-making process for selecting PPE based on the task and chemical state.

PPE_Logic Start Task Identification StateCheck Chemical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Transfer Solution Solution (Dissolved) StateCheck->Solution Reaction/Workup QuantCheck Quantity > 10g? Solid->QuantCheck SolventCheck Solvent Type? Solution->SolventCheck StdPPE Standard PPE: Nitrile Gloves + Safety Glasses + Fume Hood QuantCheck->StdPPE No HighExpPPE High Exposure PPE: Nitrile Gloves + Goggles + N95 (if outside hood) QuantCheck->HighExpPPE Yes SolventCheck->StdPPE Water/Alcohol DoubleGlove Enhanced PPE: Double Nitrile Gloves + Splash Goggles SolventCheck->DoubleGlove DCM/DMF/DMSO

Figure 1: Logic flow for selecting appropriate Personal Protective Equipment based on physical state and solvent compatibility.

Disposal & Waste Management

Principle: Do not dispose of pyridine derivatives down the drain. They are toxic to aquatic life and can disrupt water treatment microorganisms.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Hazardous) - Pyridine Derivative."

  • Liquid Waste:

    • Aqueous Streams: Adjust pH to 6–8 before disposal into "Aqueous Hazardous Waste."

    • Organic Streams: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent used.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent before disposal. The rinsate must be treated as hazardous waste.

References

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide: Nitrile Gloves vs. Pyridine Derivatives. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.